molecular formula C13H21N5 B1428521 Tofacitinib citrate impurity 70 CAS No. 1812890-23-5

Tofacitinib citrate impurity 70

カタログ番号 B1428521
CAS番号: 1812890-23-5
分子量: 247.34 g/mol
InChIキー: UIYKLGBHPZPMJQ-KOLCDFICSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tofacitinib citrate impurity 70 is a compound with the molecular formula C13H21N5 . It is an impurity of Tofacitinib, an oral Janus kinase (JAK) inhibitor used for treating rheumatic conditions such as rheumatoid arthritis and psoriatic arthritis .


Molecular Structure Analysis

The molecular structure of Tofacitinib citrate impurity 70 includes a pyrrolopyrimidine ring and a piperidine ring . The compound has a molecular weight of 247.34 g/mol .


Physical And Chemical Properties Analysis

Tofacitinib citrate impurity 70 has a molecular weight of 247.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

科学的研究の応用

Quality Control in Pharmaceutical Production

The presence of enantiomers or other impurities in pharmaceuticals like Tofacitinib citrate is monitored for quality control. Advanced chromatography techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are used to separate and quantify these impurities .

Synthesis Method Development

Research into the synthesis methods of Tofacitinib citrate impurities can lead to the development of more efficient production processes. Patents and studies often detail these methods, highlighting their importance in pharmaceutical manufacturing .

Nanoparticle Formulation Studies

Tofacitinib is studied for its incorporation into nanoparticles, which can be used for targeted drug delivery systems. The stability-indicating RP-HPLC method is improved and validated for estimating Tofacitinib in these nanoparticles .

Dermatokinetics Studies

Impurities of Tofacitinib citrate may also be studied in dermatokinetics to understand their behavior within the skin layers after topical application. This is crucial for developing effective topical formulations .

作用機序

Target of Action

Tofacitinib Citrate Impurity 70 primarily targets Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . The primary targets of Tofacitinib Citrate Impurity 70 are dendritic cells, CD4(+) T-cells such as Th1 and Th17, and activated B-cells that lead to multicytokine targeting .

Mode of Action

Tofacitinib Citrate Impurity 70 is a partial and reversible Janus kinase (JAK) inhibitor that prevents the body from responding to cytokine signals . By inhibiting JAKs, Tofacitinib Citrate Impurity 70 prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs) . This interaction with its targets results in the modulation of T-cell activation, synovitis, and structural joint damage .

Biochemical Pathways

Tofacitinib Citrate Impurity 70 affects the JAK-STAT signaling pathway, which is involved in the transcription of cells involved in hematopoiesis and immune cell function . It suppresses several JAK-STAT pathways, with the magnitude of the inhibitory effect depending on the cytokine and cell type . The highest decrease was observed for interleukin-6 (IL-6), C-X-C motif chemokine ligand 1, matrix metalloproteinase-1, and AXIN1 .

Pharmacokinetics

Pharmacokinetic studies on Tofacitinib Citrate Impurity 70 demonstrated its rapid absorption with a peak plasma concentration at 0.5-1 hour and a rapid elimination with a mean half-life of 2-3 hours . Clearance mechanisms for Tofacitinib Citrate Impurity 70 are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of Tofacitinib Citrate Impurity 70 is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Result of Action

The molecular and cellular effects of Tofacitinib Citrate Impurity 70’s action include the reduction of circulating CD16/56+ natural killer cells, which was reversed in 2-6 weeks after stopping the medication . It also downregulates several proinflammatory plasma proteins that may contribute to the clinical efficacy of Tofacitinib Citrate Impurity 70 .

Action Environment

The action, efficacy, and stability of Tofacitinib Citrate Impurity 70 can be influenced by environmental factors. For instance, the delivery of Tofacitinib Citrate Impurity 70 to specific inflammation sites at joints via topical route using nanoformulations helps in managing the potential adverse effects . Furthermore, Tofacitinib Citrate Impurity 70 has been shown to correct disrupted epithelial-macrophage interaction and barrier function upon loss of PTPN2 .

Safety and Hazards

Based on the safety data sheet of Tofacitinib, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Tofacitinib has been recently approved by the US FDA to treat moderate to severe rheumatoid arthritis (RA). The delivery of Tofacitinib to specific inflammation sites at joints via topical route using nanoformulations helps in managing potential adverse effects . This could potentially open up new avenues for the use of Tofacitinib citrate impurity 70 in future research and applications.

特性

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKLGBHPZPMJQ-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofacitinib citrate impurity 70

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tofacitinib citrate impurity 70
Reactant of Route 2
Tofacitinib citrate impurity 70
Reactant of Route 3
Tofacitinib citrate impurity 70
Reactant of Route 4
Tofacitinib citrate impurity 70
Reactant of Route 5
Tofacitinib citrate impurity 70
Reactant of Route 6
Tofacitinib citrate impurity 70

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。